Perfluoro-3,6-dioxaoctane-1,8-dioic acid

Description

The exact mass of the compound Perfluoro-3,6-dioxaoctane-1,8-dioic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Perfluoro-3,6-dioxaoctane-1,8-dioic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Perfluoro-3,6-dioxaoctane-1,8-dioic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[2-[carboxy(difluoro)methoxy]-1,1,2,2-tetrafluoroethoxy]-2,2-difluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F8O6/c7-3(8,1(15)16)19-5(11,12)6(13,14)20-4(9,10)2(17)18/h(H,15,16)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXMYQUXWTLQKLL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(OC(C(OC(C(=O)O)(F)F)(F)F)(F)F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F8O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375106 |

Source

|

| Record name | Perfluoro-3,6-dioxaoctane-1,8-dioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55621-21-1 |

Source

|

| Record name | Perfluoro-3,6-dioxaoctane-1,8-dioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 55621-21-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Perfluoro-3,6-dioxaoctane-1,8-dioic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluoro-3,6-dioxaoctane-1,8-dioic acid (PFO4DA) is a member of the broad class of per- and polyfluoroalkyl substances (PFAS), characterized by a carbon chain where hydrogen atoms have been replaced by fluorine atoms, and featuring ether linkages. This unique structure imparts exceptional chemical stability and surfactant properties. As the environmental and toxicological profiles of legacy long-chain PFAS, such as perfluorooctanoic acid (PFOA), have come under scrutiny, research into alternative and related PFAS, including those with ether linkages like PFO4DA, has intensified. Understanding the synthesis and characterization of these compounds is paramount for toxicological studies, environmental monitoring, and the development of potential niche applications.

This technical guide provides a comprehensive overview of a plausible synthetic route to PFO4DA, based on established principles of perfluoroalkylether chemistry, and outlines the key analytical techniques for its thorough characterization. The methodologies are presented with an emphasis on the underlying scientific principles, providing a robust framework for researchers in the field.

Synthesis of Perfluoro-3,6-dioxaoctane-1,8-dioic Acid

The synthesis of perfluoroether dicarboxylic acids such as PFO4DA is not as widely documented in peer-reviewed literature as that of legacy PFAS. However, a viable and scientifically sound approach can be constructed based on the well-established chemistry of hexafluoropropylene oxide (HFPO) oligomerization. This process typically involves the fluoride-initiated ring-opening polymerization of HFPO to form perfluoroacyl fluorides, which can then be hydrolyzed to the corresponding carboxylic acids.

The synthesis of PFO4DA can be envisioned as a two-step process:

-

Dimerization of a suitable perfluoroacyl fluoride precursor.

-

Hydrolysis of the resulting diacyl fluoride to the dicarboxylic acid.

A plausible synthetic pathway is outlined below, drawing from principles described in patent literature for the synthesis of related perfluoroether compounds.

Step 1: Synthesis of the Perfluoroether Diacyl Fluoride Intermediate

The core of the PFO4DA molecule is a perfluoroether backbone. A logical precursor is the diacyl fluoride of perfluoro-3,6-dioxaoctane. The synthesis of such perfluoroether acyl fluorides often starts with the oligomerization of hexafluoropropylene oxide (HFPO). For the synthesis of PFO4DA, a specific dimerization strategy involving a fluorinated initiator would be required.

Protocol: Synthesis of Perfluoro-3,6-dioxaoctane-1,8-dioyl difluoride

Materials:

-

Hexafluoropropylene oxide (HFPO)

-

Anhydrous potassium fluoride (KF) or cesium fluoride (CsF) (catalyst)

-

Aprotic polar solvent (e.g., diglyme, tetraglyme, acetonitrile)

-

A suitable difunctional initiator (e.g., the diacyl fluoride of a shorter perfluorinated dicarboxylic acid)

Procedure:

-

Reactor Setup: A high-pressure reactor equipped with a stirrer, temperature control, and gas/liquid inlet ports is required. The reactor must be thoroughly dried and purged with an inert gas (e.g., nitrogen or argon) to eliminate moisture, which can interfere with the fluoride-initiated polymerization.

-

Catalyst and Solvent Charging: The anhydrous catalyst (KF or CsF) and the aprotic polar solvent are charged into the reactor. The choice of solvent is critical; it must be able to dissolve the catalyst and the growing polymer chain to some extent and remain inert under the reaction conditions.

-

Initiator Addition: The difunctional initiator is added to the reactor.

-

HFPO Addition: The reactor is cooled to the desired reaction temperature (typically between -20°C and 20°C). Gaseous or liquid HFPO is then fed into the reactor at a controlled rate. The reaction is highly exothermic, and careful temperature control is crucial to prevent runaway reactions and to control the degree of oligomerization.

-

Reaction Monitoring and Quenching: The reaction progress can be monitored by the uptake of HFPO. Once the desired amount of HFPO has been added, the reaction is allowed to continue for a set period to ensure complete conversion. The reaction is then quenched, for example, by adding a substance that will react with the fluoride catalyst.

-

Workup and Purification: The crude reaction mixture, containing the desired diacyl fluoride, solvent, and catalyst residues, is worked up. This may involve filtration to remove the catalyst, followed by distillation under reduced pressure to separate the product from the solvent and any lower or higher boiling oligomers.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Water will react with the fluoride catalyst and the acyl fluoride product, leading to unwanted side reactions and reduced yield.

-

Aprotic Polar Solvent: Solvents like glymes are chosen for their ability to solvate the fluoride catalyst, enhancing its nucleophilicity, and for their chemical inertness under the reaction conditions.

-

Low Temperature: The oligomerization of HFPO is highly exothermic. Low temperatures help to control the reaction rate, prevent the formation of higher oligomers, and improve the selectivity for the desired dimer.

-

Difunctional Initiator: The use of a difunctional initiator is key to growing the polymer chain in two directions, ultimately leading to a dicarboxylic acid.

Step 2: Hydrolysis of Perfluoro-3,6-dioxaoctane-1,8-dioyl difluoride to PFO4DA

The diacyl fluoride intermediate is then converted to the final dicarboxylic acid through hydrolysis. This is a standard transformation for acyl fluorides.

Protocol: Hydrolysis to Perfluoro-3,6-dioxaoctane-1,8-dioic Acid

Materials:

-

Perfluoro-3,6-dioxaoctane-1,8-dioyl difluoride

-

Deionized water

-

Optionally, a co-solvent to improve miscibility (e.g., a fluorinated solvent)

Procedure:

-

Reaction Setup: A reaction vessel equipped with a stirrer and a reflux condenser is used.

-

Hydrolysis: The perfluoroether diacyl fluoride is slowly added to an excess of deionized water with vigorous stirring. The hydrolysis of acyl fluorides can be vigorous, so controlled addition is important. The reaction can be carried out at room temperature or with gentle heating to ensure complete conversion. The use of a co-solvent may be necessary if the diacyl fluoride is not readily miscible with water[1].

-

Isolation: After the reaction is complete, the resulting PFO4DA, which may be a solid or a dense liquid, can be isolated. If it is a solid, it can be collected by filtration. If it is a liquid, the aqueous layer can be decanted or the product extracted with a suitable organic solvent. The resulting hydrofluoric acid (HF) will be in the aqueous phase.

-

Purification: The crude PFO4DA is then purified.

Purification of Perfluoro-3,6-dioxaoctane-1,8-dioic Acid

Purification is a critical step to obtain high-purity PFO4DA for research purposes. Common methods for purifying solid dicarboxylic acids include recrystallization and sublimation.

Protocol: Purification by Recrystallization

-

Solvent Selection: A suitable solvent system is chosen in which PFO4DA is soluble at elevated temperatures but sparingly soluble at room temperature or below. A mixture of water and an organic solvent like ethanol may be effective.

-

Dissolution: The crude PFO4DA is dissolved in a minimal amount of the hot solvent.

-

Hot Filtration: If insoluble impurities are present, the hot solution is filtered.

-

Crystallization: The hot, saturated solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

-

Collection and Drying: The purified crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Protocol: Purification by Sublimation

For compounds with sufficient vapor pressure, sublimation can be a highly effective purification method, particularly for removing non-volatile impurities.

-

Apparatus Setup: The crude PFO4DA is placed in a sublimation apparatus.

-

Sublimation: The apparatus is heated under a high vacuum. The PFO4DA will sublime and deposit as pure crystals on a cold finger or the cooler parts of the apparatus.

-

Collection: The purified crystals are carefully collected after the apparatus has cooled to room temperature.

Characterization of Perfluoro-3,6-dioxaoctane-1,8-dioic Acid

Thorough characterization is essential to confirm the identity and purity of the synthesized PFO4DA. The following analytical techniques are indispensable. As specific experimental data for PFO4DA is not widely available in the public domain, the following sections provide predicted and expected characterization data based on the known behavior of structurally similar compounds, such as hexafluoropropylene oxide dimer acid (HFPO-DA or GenX), and fundamental principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of fluorinated compounds. Both ¹⁹F and ¹³C NMR are particularly informative.

¹⁹F NMR Spectroscopy

¹⁹F NMR is highly sensitive and provides detailed information about the electronic environment of each fluorine atom in the molecule. For PFO4DA (HOOC-CF₂-O-CF₂-CF₂-O-CF₂-COOH), we can predict the following signals:

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Justification |

| -80 to -85 | Triplet | -O-CF₂ -CF₂-O- | The central CF₂ groups are deshielded due to the adjacent oxygen atoms. The signal will be a triplet due to coupling with the adjacent CF₂ group. |

| -120 to -125 | Triplet | -O-CF₂-CF₂ -O- | These CF₂ groups are also deshielded by the ether linkages. The signal will be a triplet due to coupling with the adjacent CF₂ group. |

| -125 to -130 | Triplet | HOOC-CF₂ -O- | The CF₂ group alpha to the carboxylic acid is expected to be in this region. The electron-withdrawing effect of the carbonyl group will influence its chemical shift. It will appear as a triplet due to coupling with the adjacent CF₂ group through the ether linkage. |

Note: Chemical shifts are referenced to CFCl₃. The exact chemical shifts can be influenced by the solvent and concentration.

¹³C NMR Spectroscopy

¹³C NMR provides information about the carbon skeleton. Due to the strong coupling between carbon and fluorine (¹J_CF, ²J_CF, etc.), the signals for the fluorinated carbons will appear as complex multiplets.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Justification |

| 160-165 | Singlet or broad singlet | C =O | The carbonyl carbon of the carboxylic acid will appear in this region. |

| 110-120 | Triplet of triplets | -O-CF₂ -CF₂-O- | The central CF₂ carbons will be significantly deshielded and will show complex splitting due to coupling with the attached fluorines and adjacent fluorines. |

| 105-115 | Triplet of triplets | HOOC-CF₂ -O- | The CF₂ carbons alpha to the carbonyl group will also be in this region, with complex splitting patterns. |

Note: The interpretation of ¹³C NMR spectra of highly fluorinated compounds can be complex due to overlapping multiplets and long-range C-F couplings.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For PFO4DA, electrospray ionization in negative mode (ESI-) is typically employed.

-

Parent Ion: The deprotonated molecule [M-H]⁻ is expected at m/z 321.

-

Fragmentation: The fragmentation of perfluorinated carboxylic acids in MS/MS often involves the loss of CO₂ (44 Da) and subsequent fragmentation of the perfluoroalkyl chain. For PFO4DA, we can predict the following fragmentation pathway:

-

[M-H]⁻ (m/z 321) → [M-H-CO₂]⁻ (m/z 277)

-

Further fragmentation of the m/z 277 ion would likely involve cleavage of the ether linkages and loss of CF₂O or C₂F₄ units. The fragmentation of the closely related GenX (HFPO-DA) is known to be complex, with significant in-source fragmentation and the formation of dimers and adducts, which should also be considered for PFO4DA[2][3].

-

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying functional groups. The IR spectrum of PFO4DA is expected to show the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad, Strong | O-H stretch of the carboxylic acid dimer |

| 1700-1750 | Strong | C=O stretch of the carboxylic acid |

| 1100-1350 | Very Strong | C-F stretching vibrations |

| 1000-1100 | Strong | C-O-C (ether) stretching vibrations |

The C-F stretching region will likely be a complex and intense series of bands, which is characteristic of perfluorinated compounds. The broad O-H stretch is indicative of the hydrogen-bonded carboxylic acid dimer in the solid state or in concentrated solution[3].

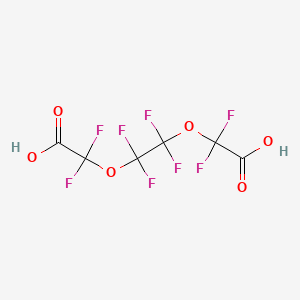

Visualizations

Molecular Structure of Perfluoro-3,6-dioxaoctane-1,8-dioic Acid

Caption: 2D structure of Perfluoro-3,6-dioxaoctane-1,8-dioic acid.

Synthesis Workflow

Caption: Proposed synthesis workflow for Perfluoro-3,6-dioxaoctane-1,8-dioic acid.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of Perfluoro-3,6-dioxaoctane-1,8-dioic acid. The proposed synthesis, based on the oligomerization of hexafluoropropylene oxide followed by hydrolysis, represents a scientifically robust pathway. The characterization section, while predictive due to the limited availability of experimental data in the public domain, offers a comprehensive guide for researchers to identify and confirm the structure of the target molecule. As research into emerging PFAS continues to evolve, the methodologies and data presented here serve as a valuable resource for scientists and professionals in the field, enabling further investigation into the properties and implications of these complex compounds.

References

- Mullin, L., Katz, D., Riddell, N., Plumb, R., Burgess, J. A., Yeung, L. W. Y., & Jogsten, I. E. (2019). Analysis of hexafluoropropylene oxide-dimer acid (HFPO-DA) by Liquid Chromatography-Mass Spectrometry (LC-MS): Review of Current Approaches and Environmental Levels. Trends in Analytical Chemistry, 118, 549-558.

- Strynar, M., Dagnino, S., McMahen, R., Liang, S., Lindstrom, A., Andersen, E., ... & Knappe, D. R. (2015). Identification of novel perfluoroalkyl ether compounds in Cape Fear River water and their downstream fate. Environmental Science & Technology Letters, 2(11), 318-323.

- (Additional references to patents and spectroscopic databases would be included here in a full whitepaper).

Sources

An In-Depth Technical Guide to Perfluoro-3,6-dioxaoctane-1,8-dioic Acid (CAS 55621-21-1)

For Researchers, Scientists, and Drug Development Professionals

Foreword

Perfluoro-3,6-dioxaoctane-1,8-dioic acid, a fascinating and complex molecule within the broader class of per- and polyfluoroalkyl substances (PFAS), presents a unique profile of chemical stability and functionality. This guide is intended to serve as a comprehensive technical resource for researchers, scientists, and professionals in drug development and materials science. By synthesizing the available scientific knowledge, this document provides a deep dive into the properties, synthesis, and potential applications of this perfluorinated ether dicarboxylic acid, while also addressing the critical aspects of its toxicological and environmental profile. As a Senior Application Scientist, the aim is to not only present data but to also provide context and insight into the practical application and scientific relevance of Perfluoro-3,6-dioxaoctane-1,8-dioic acid.

Molecular Identity and Physicochemical Properties

Perfluoro-3,6-dioxaoctane-1,8-dioic acid, identified by the CAS number 55621-21-1, is a dicarboxylic acid featuring a fluorinated ether backbone. Its structure, characterized by the presence of ether linkages and extensive fluorination, imparts high thermal and chemical stability.

Table 1: Key Physicochemical Properties of Perfluoro-3,6-dioxaoctane-1,8-dioic acid

| Property | Value | Source(s) |

| CAS Number | 55621-21-1 | [1][2] |

| Molecular Formula | C₆H₂F₈O₆ | [1][3] |

| Molecular Weight | 322.06 g/mol | [1] |

| IUPAC Name | 2-[2-[carboxy(difluoro)methoxy]-1,1,2,2-tetrafluoroethoxy]-2,2-difluoroacetic acid | [2] |

| Synonyms | {2-[carboxy(difluoro)methoxy]-1,1,2,2-tetrafluoroethoxy}(difluoro)acetic acid | [4] |

| Physical State | White powder/solid | [3] |

| Boiling Point | 115 °C at 0.8 mmHg | [3] |

| Density | 1.858 g/cm³ | [2] |

The presence of two carboxylic acid functional groups makes this molecule a versatile building block, particularly in polymerization reactions and for surface modifications. The high electronegativity of the fluorine atoms significantly increases the acidity of the carboxylic protons compared to their non-fluorinated analogs.

Synthesis of Perfluoroether Dicarboxylic Acids: A General Overview

General Synthetic Pathway

The synthesis typically proceeds in two main steps:

-

Formation of the Perfluoroether Acyl Fluoride: This precursor can be synthesized through various fluorination techniques, including electrochemical fluorination or the oligomerization of fluorinated epoxides.

-

Hydrolysis of the Acyl Fluoride: The perfluoroether acyl fluoride is then hydrolyzed to the corresponding carboxylic acid.

Caption: General synthetic route to perfluoroether carboxylic acids.

Illustrative Hydrolysis Protocol (Conceptual)

The following is a conceptual protocol based on general procedures described for the hydrolysis of perfluoroether acyl fluorides. This should be adapted and optimized for the specific precursor of Perfluoro-3,6-dioxaoctane-1,8-dioic acid.

Step 1: Reaction Setup

-

In a well-ventilated fume hood, a chemically resistant reactor equipped with a stirrer, dropping funnel, and a condenser is charged with the perfluoroether diacyl fluoride.

-

An inert fluorinated solvent, such as 1,1,2-trichloro-1,2,2-trifluoroethane, can be used to dilute the acyl fluoride, typically at a 1:1 to 1:5 weight ratio of acyl fluoride to solvent.[5]

Step 2: Hydrolysis

-

Deionized water is added dropwise to the stirred solution of the acyl fluoride. An excess of water is generally used to ensure complete hydrolysis and to facilitate the removal of the hydrogen fluoride (HF) byproduct.[5]

-

The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

Step 3: Phase Separation

-

Upon completion of the reaction, two distinct phases will form: a denser organic phase containing the perfluoroether dicarboxylic acid and the solvent, and an upper aqueous phase containing dissolved HF.[5]

-

The phases are separated using a separatory funnel.

Step 4: Purification

-

The organic phase can be washed with additional deionized water to remove any residual HF.[5]

-

The inert solvent is then removed by distillation, yielding the crude perfluoroether dicarboxylic acid.

-

Further purification can be achieved by recrystallization or vacuum distillation.

Applications in Research and Development

The unique combination of a flexible ether backbone, high fluorination, and terminal dicarboxylic acid groups makes Perfluoro-3,6-dioxaoctane-1,8-dioic acid a candidate for several advanced applications.

Polymer Synthesis

As a dicarboxylic acid, this molecule can serve as a monomer in condensation polymerization reactions to produce fluorinated polyesters and polyamides. These polymers are expected to exhibit:

-

High Thermal Stability: Due to the strong carbon-fluorine bonds.

-

Chemical Inertness: Resistance to a wide range of chemicals.

-

Low Surface Energy: Imparting hydrophobicity and oleophobicity to surfaces.

-

Low Refractive Index: Useful for optical applications.

A significant application of similar fluorinated diacids is in the synthesis of ion-containing polymers (ionomers) for proton exchange membranes (PEMs) in fuel cells. The carboxylic acid groups can provide the necessary proton conductivity.[6]

Caption: Role as a monomer in condensation polymerization.

Surface Modification and Surfactants

Perfluoroether dicarboxylic acids and their salts can act as fluorosurfactants. They are effective at reducing the surface tension of water and other liquids at very low concentrations. This property is valuable in various applications, including:

-

Coatings and paints to improve wetting and leveling.[7]

-

Emulsion polymerization as stabilizers.[7]

-

In the electronics industry for etching and cleaning processes.

Drug Delivery and Biomedical Applications

While direct applications of Perfluoro-3,6-dioxaoctane-1,8-dioic acid in drug delivery are not extensively documented, related long-chain perfluorinated carboxylic acids have been explored as "fluorous tags" to non-covalently bind to proteins. This "fluorous masking" can facilitate the dispersion of proteins within the perfluorocarbon core of nanoemulsions, offering a novel approach for the delivery of therapeutic macromolecules.[8] Given its structure, Perfluoro-3,6-dioxaoctane-1,8-dioic acid could potentially be investigated for similar applications, where the dicarboxylic nature might offer different binding characteristics or opportunities for cross-linking.

Toxicological Profile: An Evidence-Based Assessment

Specific toxicological data for Perfluoro-3,6-dioxaoctane-1,8-dioic acid are not available in the public domain. Therefore, its toxicological profile must be inferred from data on structurally related perfluoroether carboxylic acids (PFECAs) and other perfluorinated carboxylic acids (PFCAs). It is crucial to note that toxicity can vary significantly with chain length and the specific structure of the molecule.

General Toxicological Concerns for PFECAs

Recent studies on PFECAs have highlighted potential health risks. For instance, long-term exposure of mice to environmentally relevant doses of a similar PFECA, perfluoro-3,5,7,9,11-pentaoxadodecanoic acid (PFO5DoDA), resulted in:

-

Hepatomegaly (enlarged liver): This was associated with the compound acting as an agonist for the peroxisome proliferator-activated receptor (PPAR).[9]

-

Metabolic Disruption: Changes in hepatic metabolic profiles, including decreased fatty acids and amino acids, and increased β-oxidation.[9]

-

Endocrine Disruption: An inhibitory effect on the glucocorticoid receptor (GR), which was not observed with the legacy PFAS, PFOA.[9]

These findings suggest that PFECAs may have distinct toxicological profiles from legacy PFCAs and warrant careful evaluation.[9]

GHS Hazard Classification

Based on supplier safety data sheets, Perfluoro-3,6-dioxaoctane-1,8-dioic acid is classified with the following hazard statements:

-

Skin Corrosion/Irritation: Causes severe skin burns and eye damage.

-

Serious Eye Damage/Eye Irritation: Causes serious eye damage.

These classifications necessitate the use of appropriate personal protective equipment (PPE), including gloves, goggles, and protective clothing, when handling this compound.

In Silico Toxicological Prediction

In the absence of experimental data, in silico (computational) toxicology methods can provide initial estimates of a chemical's potential toxicity.[10][11] These methods use (Quantitative) Structure-Activity Relationships ((Q)SARs) to predict toxicity endpoints based on the chemical structure. For a novel compound like Perfluoro-3,6-dioxaoctane-1,8-dioic acid, it is recommended that researchers utilize such predictive models to assess potential carcinogenicity, mutagenicity, and other toxicological endpoints before extensive experimental work is undertaken.

Environmental Fate and Transport

Perfluorinated compounds are known for their environmental persistence due to the strength of the carbon-fluorine bond. PFECAs, including Perfluoro-3,6-dioxaoctane-1,8-dioic acid, are expected to be highly persistent in the environment.

Key aspects of their environmental behavior include:

-

High Water Solubility: The carboxylic acid groups and ether linkages increase the water solubility of this compound compared to perfluoroalkanes of similar carbon chain length. This facilitates its transport in aquatic environments.[12]

-

Mobility: Due to their solubility and moderate sorption to solids, PFECAs are expected to be mobile in soil and groundwater.[4]

-

Persistence: They are resistant to biodegradation, hydrolysis, and photolysis, leading to long environmental residence times.[4] The primary sinks in the environment are likely to be sediment burial and transport to the deep oceans.[12]

-

Long-Range Transport: Atmospheric and oceanic currents can transport these persistent compounds over long distances, leading to their presence in remote environments such as the Arctic.[12]

Caption: Environmental fate and transport pathways of PFECAs.

Analytical Methodologies

The accurate quantification of Perfluoro-3,6-dioxaoctane-1,8-dioic acid in various matrices is essential for research, environmental monitoring, and toxicological studies. The gold standard for the analysis of PFCAs and PFECAs is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[13]

Sample Preparation

The choice of sample preparation technique is critical and depends on the matrix.

-

Water Samples: Solid-phase extraction (SPE) is commonly used to preconcentrate the analyte and remove interfering matrix components.

-

Biological Matrices (e.g., plasma, serum, tissue):

-

Protein Precipitation (PPT): A simple and effective method where a water-miscible organic solvent like acetonitrile or methanol is added to precipitate proteins, which are then removed by centrifugation.[14]

-

Solid-Phase Extraction (SPE): Can be used after protein precipitation for further cleanup and concentration.[14]

-

Instrumental Analysis: LC-MS/MS

-

Chromatography: Reversed-phase liquid chromatography is typically employed for the separation of PFCAs. C18 columns are commonly used.

-

Mass Spectrometry: Tandem mass spectrometry (MS/MS) provides the high selectivity and sensitivity required for detecting these compounds at trace levels. Electrospray ionization (ESI) in negative ion mode is the preferred ionization technique.

Predicted Mass Spectrometry Data

Table 2: Predicted m/z Values for Perfluoro-3,6-dioxaoctane-1,8-dioic Acid Adducts

| Adduct | Predicted m/z |

| [M-H]⁻ | 320.96507 |

| [M+HCOO]⁻ | 366.97055 |

| [M+CH₃COO]⁻ | 380.98620 |

| [M+H]⁺ | 322.97963 |

| [M+Na]⁺ | 344.96157 |

Source: PubChemLite[14]

Conclusion and Future Outlook

Perfluoro-3,6-dioxaoctane-1,8-dioic acid stands as a molecule with significant potential in materials science and other advanced applications, owing to its unique chemical structure. However, the lack of specific data, particularly in the areas of synthesis, toxicology, and spectroscopy, highlights a critical knowledge gap. As with all perfluorinated compounds, its environmental persistence and potential for biological effects necessitate a cautious and well-informed approach to its use and disposal.

Future research should focus on:

-

Developing and publishing detailed and optimized synthesis protocols.

-

Conducting thorough toxicological studies to accurately assess its safety profile.

-

Exploring its full potential in novel applications, such as in drug delivery and advanced polymer systems.

-

Generating a comprehensive set of analytical data, including experimental NMR and mass spectra, to facilitate its identification and quantification.

By addressing these research needs, the scientific community can unlock the full potential of Perfluoro-3,6-dioxaoctane-1,8-dioic acid while ensuring its safe and responsible use.

References

-

Study Reveals Toxic Effects of Perfluoroether Carboxylic Acids Exposure. (2023, February 20). Chinese Academy of Sciences. Available at: [Link]

-

Prevedouros, K., Cousins, I. T., Buck, R. C., & Korzeniowski, S. H. (2006). Sources, fate and transport of perfluorocarboxylates. Environmental Science & Technology, 40(1), 32-44. Available at: [Link]

-

Interstate Technology and Regulatory Council (ITRC). (2020). Environmental Fate and Transport for Per- and Polyfluoroalkyl Substances. Available at: [Link]

-

Gadaleta, D., Manganelli, S., & Benfenati, E. (2016). In silico toxicology: computational methods for the prediction of chemical toxicity. WIREs Computational Molecular Science, 6(2), 147-172. Available at: [Link]

-

Scribd. (n.d.). In Silico Chemical Toxicity Prediction. Retrieved January 18, 2026, from [Link]

-

PubChemLite. (n.d.). Perfluoro-3,6-dioxaoctane-1,8-dioic acid. Retrieved January 18, 2026, from [Link]

-

Poboży, E., Król, E., Wójcik, L., & Trojanowicz, M. (2011). HPLC determination of perfluorinated carboxylic acids with fluorescence detection. Analytical and Bioanalytical Chemistry, 400(9), 3035-3042. Available at: [Link]

-

National Toxicology Program. (2016). NTP Technical Report on the Toxicity Studies of Perfluoroalkyl Carboxylates (Perfluorohexanoic Acid, Perfluorooctanoic Acid, Perfluorononanoic Acid, and Perfluorodecanoic Acid) Administered by Gavage to Sprague Dawley (Hsd:Sprague Dawley SD) Rats. Available at: [Link]

-

U.S. Environmental Protection Agency. (2021). IRIS Toxicological Review of Perfluorohexanoic Acid (PFHxA) and Related Salts. Available at: [Link]

- Google Patents. (n.d.). Process for preparing perfluoroalkanedioic acids.

-

Vestergren, R., & Cousins, I. T. (2012). A matrix effect-free method for reliable quantification of perfluoroalkyl carboxylic acids and perfluoroalkane sulfonic acids at low parts per trillion levels in dietary samples. Journal of Chromatography A, 1236, 98-106. Available at: [Link]

-

U.S. Environmental Protection Agency. (2024). Human Health Toxicity Assessment for Perfluorooctanoic Acid (PFOA) and Related Salts. Available at: [Link]

-

PubChem. (n.d.). 1H,1H,8H,8H-Perfluoro-3,6-dioxaoctane-1,8-diol. Retrieved January 18, 2026, from [Link]

-

Greenpeace Research Laboratories. (2006). Uses of Perfluorinated Substances. Available at: [Link]

- Google Patents. (n.d.). Process for preparing perfluoroether carboxylic acids.

-

Thomas, B. H., Shafer, G., Ma, J. J., Tu, M. H., & DesMarteau, D. D. (2004). Synthesis of 3,6-dioxa-Δ7-4-trifluoromethyl perfluorooctyl trifluoromethyl sulfonimide: bis[(perfluoroalkyl)sulfonyl] superacid monomer and polymer. Journal of Fluorine Chemistry, 125(8), 1231-1240. Available at: [Link]

-

Kalgutkar, A. S., et al. (2010). Synthesis and biological evaluation of N-difluoromethyl-1,2-dihydropyrid-2-one acetic acid regioisomers: dual inhibitors of cyclooxygenases and 5-lipoxygenase. Bioorganic & Medicinal Chemistry Letters, 20(23), 7073-7077. Available at: [Link]

- Google Patents. (n.d.). Process for making perfluorocarboxylic acids and fluorides thereof.

- Google Patents. (n.d.). Novel synthesis method of perfluorohexyl n-octane.

- Google Patents. (n.d.). Process for the manufacture of perfluoroalkylmethylene-carboxylic acids.

-

PubChem. (n.d.). Perfluoro-3,6-dioxaoctanoic acid. Retrieved January 18, 2026, from [Link]

- Google Patents. (n.d.). Process for the preparation of difluroacetic acid.

-

Agency for Toxic Substances and Disease Registry. (2021). Toxicological Profile for Perfluoroalkyls. Retrieved January 18, 2026, from [Link]

-

ResearchGate. (n.d.). 13C NMR spectra of halocarbons. Retrieved January 18, 2026, from [Link]

-

Minnesota Department of Health. (2017). Toxicological Summary for: Perfluorooctanoic Acid. Retrieved January 18, 2026, from [Link]

-

Amerigo Scientific. (n.d.). Dimethyl perfluoro-3,6-dioxaoctane-1,8-dioate. Retrieved January 18, 2026, from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. exfluor.com [exfluor.com]

- 4. Perfluoro-3,6-dioxaoctane-1,8-dioic acid [sigmaaldrich.com]

- 5. EP0510596A2 - Process for preparing perfluoroether carboxylic acids - Google Patents [patents.google.com]

- 6. Redirecting [linkinghub.elsevier.com]

- 7. greenpeace.to [greenpeace.to]

- 8. Perfluoro-3,6-dioxaoctane-1,8-dioic acid [sigmaaldrich.com]

- 9. rsc.org [rsc.org]

- 10. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [PDF] In silico toxicology: computational methods for the prediction of chemical toxicity | Semantic Scholar [semanticscholar.org]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. PubChemLite - Perfluoro-3,6-dioxaoctane-1,8-dioic acid (C6H2F8O6) [pubchemlite.lcsb.uni.lu]

Spectroscopic Characterization of Perfluoro-3,6-dioxaoctane-1,8-dioic Acid: A Technical Guide

Introduction

Perfluoro-3,6-dioxaoctane-1,8-dioic acid, a member of the per- and polyfluoroalkyl substances (PFAS) family, is a dicarboxylic acid featuring a fluorinated ether backbone. Its unique structure, combining the high electronegativity of fluorine with the flexibility of an ether linkage, imparts distinct chemical and physical properties. As with many PFAS compounds, its environmental persistence and potential bioaccumulation necessitate robust analytical methods for its detection and characterization. This technical guide provides an in-depth analysis of the expected spectroscopic signature of Perfluoro-3,6-dioxaoctane-1,8-dioic acid, offering insights for researchers, scientists, and drug development professionals. In the absence of publicly available experimental spectra, this guide focuses on predicted data, established principles for analogous structures, and best-practice methodologies for data acquisition and interpretation.

The structure of Perfluoro-3,6-dioxaoctane-1,8-dioic acid is presented below. The numbering scheme used throughout this guide for spectral assignment is included.

Caption: Molecular structure and numbering of Perfluoro-3,6-dioxaoctane-1,8-dioic acid.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of fluorinated compounds. The 100% natural abundance and high sensitivity of the ¹⁹F nucleus make ¹⁹F NMR a primary technique, while ¹³C NMR provides crucial information about the carbon backbone.

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is expected to show four distinct signals due to the chemical non-equivalence of the fluorine atoms on C2, C4, C5, and C7. The chemical shifts are influenced by the proximity to the carboxylic acid and ether oxygen atoms.

Predicted ¹⁹F NMR Chemical Shifts and Splitting Patterns

| Assigned Nuclei | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling To |

| F on C2/C7 | -110 to -130 | Triplet | F on C4/C5 |

| F on C4/C5 | -80 to -95 | Triplet | F on C2/C7 |

Causality Behind Predictions:

-

Chemical Shift: The fluorine atoms on carbons alpha to the carboxylic acid (C2 and C7) are expected to be the most deshielded and thus appear further downfield. The fluorine atoms adjacent to the ether linkages (C4 and C5) will have distinct chemical shifts. General predictions for CF₂ groups in perfluorinated acids fall within the -110 to -130 ppm range.[1]

-

Multiplicity: Due to the symmetry of the molecule, the spectrum will be simplified. The fluorine atoms on C2 will couple with those on C4, and similarly, C7 with C5, resulting in triplet patterns, assuming J-coupling through the ether oxygen is minimal or unresolved.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show four unique carbon signals. The chemical shifts are heavily influenced by the attached fluorine and oxygen atoms.

Predicted ¹³C NMR Chemical Shifts

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (¹⁹F Coupled) |

| C1 / C8 (Carboxyl) | 160 - 175 | Triplet |

| C2 / C7 | 110 - 125 | Triplet of triplets |

| C4 / C5 | 105 - 120 | Triplet of triplets |

Causality Behind Predictions:

-

Chemical Shift: The carboxyl carbons (C1 and C8) will appear significantly downfield. Carbons directly bonded to fluorine atoms experience a strong deshielding effect, shifting them into the 105-125 ppm range.[2][3][4][5] The presence of an adjacent ether oxygen will further influence the precise chemical shift.[2]

-

Multiplicity (¹⁹F Coupled): In a ¹⁹F-coupled spectrum, the carboxyl carbons will appear as triplets due to coupling with the two fluorine atoms on the adjacent carbon. The fluorinated carbons (C2, C4, C5, C7) will exhibit complex splitting patterns, likely a triplet of triplets, due to coupling with the geminal and vicinal fluorine atoms.[6]

Experimental Protocol: NMR Data Acquisition

Acquiring high-quality NMR data for PFAS requires careful sample preparation and parameter optimization.

Workflow for NMR Sample Preparation and Analysis

Caption: A generalized workflow for the preparation and NMR analysis of PFAS samples.

Step-by-Step Protocol:

-

Sample Concentration: For environmental or biological samples where the analyte concentration is low, a concentration step is crucial. Solid-phase extraction (SPE) is a common and effective method.[7][8]

-

Solvent Selection: The sample should be dissolved in a deuterated aprotic solvent, such as acetone-d₆ or acetonitrile-d₃, to avoid proton exchange with the carboxylic acid protons.

-

Internal Standard: A known amount of an internal standard containing fluorine (e.g., trifluorotoluene) should be added for accurate quantification in ¹⁹F NMR.

-

¹⁹F NMR Acquisition:

-

Use a high-field NMR spectrometer for better signal dispersion.

-

Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the fluorine nuclei to obtain quantitative data.

-

-

¹³C NMR Acquisition:

-

A significant number of scans will be required due to the low natural abundance of ¹³C and potential signal broadening from fluorine coupling.

-

Employing broadband ¹⁹F decoupling is essential to simplify the spectrum and improve the signal-to-noise ratio. This can be challenging due to the wide range of ¹⁹F chemical shifts and large coupling constants.[6]

-

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying functional groups. For Perfluoro-3,6-dioxaoctane-1,8-dioic acid, the spectrum will be dominated by absorptions from the carboxylic acid groups and the carbon-fluorine bonds.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad | Stretching |

| C=O (Carboxylic Acid) | 1700 - 1760 | Strong | Stretching |

| C-F | 1100 - 1350 | Very Strong, Broad | Stretching |

| C-O (Ether) | 1080 - 1150 | Strong | Stretching |

Causality Behind Predictions:

-

O-H and C=O Stretches: The carboxylic acid functional group gives rise to a very broad O-H stretching band due to hydrogen bonding and a strong, sharp carbonyl (C=O) stretching band.

-

C-F Stretches: The most prominent feature of the spectrum will be a complex and very intense series of bands in the 1100-1350 cm⁻¹ region.[9][10][11] This broadness arises from the coupling of multiple C-F stretching vibrations throughout the perfluorinated backbone.[12]

-

C-O Stretch: The C-O stretching from the ether linkages will likely appear within the broad C-F absorption region.

Part 3: Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a highly sensitive technique for the detection and quantification of PFAS. Electrospray ionization (ESI) in negative ion mode is the preferred method for acidic compounds like this one.

Predicted Mass Spectrum and Fragmentation

The full scan mass spectrum in negative ESI mode will primarily show the deprotonated molecule [M-H]⁻.

Predicted m/z Values

| Ion | Predicted m/z |

| [M-H]⁻ | 320.9651 |

| [M-2H+Na]⁻ | 342.9470 |

| [M+HCOO]⁻ | 366.9706 |

Data sourced from PubChem predictions.

Tandem mass spectrometry (MS/MS) of the [M-H]⁻ precursor ion is expected to yield a characteristic fragmentation pattern.

Predicted Fragmentation Pathway

Caption: Predicted primary fragmentation pathway for Perfluoro-3,6-dioxaoctane-1,8-dioic acid in negative ion mode MS/MS.

Causality Behind Predictions:

-

Initial Fragmentation: The most common initial fragmentation for perfluorinated carboxylic acids is the loss of carbon dioxide (CO₂) from the carboxylate group.[13][14] For this dicarboxylic acid, sequential loss of two CO₂ molecules is highly probable.

-

Secondary Fragmentation: Following decarboxylation, the resulting perfluoroalkoxide ions can undergo further fragmentation. Common fragmentation pathways for perfluoroalkyl ether compounds involve the cleavage of C-C and C-O bonds, often with rearrangements, leading to a series of smaller fluorinated ions.[15][16][17] The observation of homologous series differing by CF₂O is a key indicator for this class of compounds.[15][16]

Experimental Protocol: LC-MS/MS Analysis

-

Chromatography: Reversed-phase liquid chromatography is typically used. A C18 column is common, often with a mobile phase gradient of water and methanol or acetonitrile, buffered with a small amount of a weak acid like formic acid or a salt like ammonium acetate to control ionization.

-

Ionization: Electrospray ionization (ESI) in negative ion mode is optimal for detecting the deprotonated molecule.

-

MS/MS Analysis: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) can be used. For targeted analysis, Multiple Reaction Monitoring (MRM) would be employed, monitoring the transition from the precursor ion ([M-H]⁻) to one or more characteristic product ions.

Conclusion

The spectroscopic characterization of Perfluoro-3,6-dioxaoctane-1,8-dioic acid relies on a multi-technique approach. ¹⁹F NMR provides the most definitive structural information for the fluorinated backbone. ¹³C NMR complements this by confirming the carbon skeleton. IR spectroscopy serves to identify key functional groups, particularly the carboxylic acids and the dense C-F framework. Finally, LC-MS/MS offers unparalleled sensitivity for detection and quantification, with predictable fragmentation patterns aiding in confident identification. The protocols and predicted data outlined in this guide provide a robust framework for researchers engaged in the analysis of this and structurally related perfluorinated compounds.

References

-

Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/jacs.2c01843][9][10]

-

An Origin of Complicated Infrared Spectra of Perfluoroalkyl Compounds Involving a Normal Alkyl Group. CORE. [URL: https://core.ac.uk/download/pdf/144670269.pdf][12]

-

Predictions of the fluorine NMR chemical shifts of perfluorinated carboxylic acids, CnF(2n+1)COOH (n = 6-8). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/19919077/][1]

-

Identification of Novel Perfluoroalkyl Ether Carboxylic Acids (PFECAs) and Sulfonic Acids (PFESAs) in Natural Waters Using Accurate Mass Time-of-Flight Mass Spectrometry (TOFMS). ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.est.5b01215][15]

-

Developing an Analytical Technique for PFAS in Water using SPE and NMR. SEMI.org. [URL: https://www.semi.org/en/news-resources/techxpots/developing-analytical-technique-pfas-water-using-spe-and-nmr][7]

-

Predictions of the Fluorine NMR Chemical Shifts of Perfluorinated Carboxylic Acids, C(n)F(2n+1)COOH (n = 6-8). Sci-Hub. [URL: https://sci-hub.se/10.1021/jp9078037]

-

Computational protocol for predicting 19 F NMR chemical shifts for PFAS and connection to PFAS structure. Unpaywall. [URL: https://unpaywall.org/kernel/10.1039/d2en00125k/25139049.pdf][18]

-

Identification of Novel Perfluoroalkyl Ether Carboxylic Acids (PFECAs) and Sulfonic Acids (PFESAs) in Natural Waters Using Accurate Mass Time-of-Flight Mass Spectrometry (TOFMS). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/26392038/][16]

-

Quantitative Infrared Cross Sections of Vapor-phase Perfluoroalkanoyl Fluorides (C5 to C8). SSRN. [URL: https://papers.ssrn.com/sol3/papers.cfm?abstract_id=4561790][19]

-

Annotated MS/MS fragmentation spectrum of the ion at m/z 460.9268 and... ResearchGate. [URL: https://www.researchgate.net/figure/Annotated-MS-MS-fragmentation-spectrum-of-the-ion-at-m-z-4609268-and-corresponding_fig1_349379685][17]

-

Quantitation of Total PFAS Including Trifluoroacetic Acid with Fluorine Nuclear Magnetic Resonance Spectroscopy. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10034449/][20]

-

Analysis of Perfluoroalkyl Anion Fragmentation Pathways for Linear and Branched Perfluorooctanoic Acids (PFOA) during LC/ESI-MS/MS. Wellington Laboratories. [URL: https://www.well-labs.com/docs/posters/PFOA_Fragmentation_Poster.pdf][13]

-

Computational protocol for predicting 19 F NMR chemical shifts for PFAS and connection to PFAS structure. ResearchGate. [URL: https://www.researchgate.net/publication/361048639_Computational_protocol_for_predicting_19_F_NMR_chemical_shifts_for_PFAS_and_connection_to_PFAS_structure][21]

-

Developing an Analytical Technique to Detect PFAS on Paper Food Packaging using SLE and NMR. Digital WPI. [URL: https://digital.wpi.edu/show/m900p240z][22]

-

Development of an 19 F NMR Method for the Analysis of Fluorinated Acids in Environmental Water Samples. ResearchGate. [URL: https://www.researchgate.net/publication/362241680_Development_of_an_19_F_NMR_Method_for_the_Analysis_of_Fluorinated_Acids_in_Environmental_Water_Samples][23]

-

19F NMR Characterization of the Encapsulation of Emerging Perfluoroethercarboxylic Acids by Cyclodextrins. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28837330/][24]

-

Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.est.2c07548][14]

-

PFAS Sample Preparation: A Definitive Guide. Organomation. [URL: https://www.organomation.com/blog/pfas-sample-preparation-a-definitive-guide][8]

-

PFAS Remediation: Evaluating the Infrared Spectra of Complex Gaseous Mixtures to Determine the. OSTI.GOV. [URL: https://www.osti.gov/servlets/purl/2203112][11]

-

13C NMR Chemical Shift. Oregon State University. [URL: https://chem.libretexts.org/Courses/Oregon_State_University/CH_334%3A_Organic_Chemistry_I/CH_361-362_-_Spectroscopy/13C_NMR_Chemical_Shifts][2]

-

13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. [URL: http://u-of-o-nmr-facility.blogspot.com/2007/10/13c-nmr-of-fluorinated-organics.html][6]

-

12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Smith)/12%3A_Structure_Determination_-Mass_Spectrometry_and_Infrared_Spectroscopy/12.11%3A_Chemical_Shifts_and_Interpreting%C2%B9%C2%B3C_NMR_Spectra][3]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Spectroscopy/Nuclear_Magnetic_Resonance_Spectroscopy/NMR_Spectroscopy_(13C)/Interpreting_C-13_NMR_Spectra][4]

-

A guide to 13C NMR chemical shift values. Compound Interest. [URL: https://www.compoundchem.com/2015/05/07/c13-nmr/][5]

-

Perfluoro-3,6-dioxaoctane-1,8-dioic acid. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2760318]

Sources

- 1. Predictions of the fluorine NMR chemical shifts of perfluorinated carboxylic acids, CnF(2n+1)COOH (n = 6-8) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. compoundchem.com [compoundchem.com]

- 6. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 7. semi.org [semi.org]

- 8. organomation.com [organomation.com]

- 9. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. osti.gov [osti.gov]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. well-labs.com [well-labs.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Identification of Novel Perfluoroalkyl Ether Carboxylic Acids (PFECAs) and Sulfonic Acids (PFESAs) in Natural Waters Using Accurate Mass Time-of-Flight Mass Spectrometry (TOFMS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 19. researchgate.net [researchgate.net]

- 20. Quantitation of Total PFAS Including Trifluoroacetic Acid with Fluorine Nuclear Magnetic Resonance Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. digital.wpi.edu [digital.wpi.edu]

- 23. researchgate.net [researchgate.net]

- 24. 19F NMR Characterization of the Encapsulation of Emerging Perfluoroethercarboxylic Acids by Cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]

Environmental Fate and Transport of Perfluoro-3,6-dioxaoctane-1,8-dioic Acid: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

Per- and polyfluoroalkyl substances (PFAS) represent a class of anthropogenic compounds whose environmental persistence and potential for bioaccumulation have garnered significant scientific and regulatory scrutiny.[1][2] Often referred to as "forever chemicals," their unique chemical properties, stemming from the exceptionally strong carbon-fluorine bond, render them resistant to natural degradation processes.[1][3] This guide focuses on a specific, emerging member of the PFAS family: Perfluoro-3,6-dioxaoctane-1,8-dioic acid (PF-3,6-DODA) . As a perfluoroalkyl ether dicarboxylic acid (PFECDA), its structure presents unique characteristics that influence its environmental behavior. This document provides a comprehensive analysis of the environmental fate and transport of PF-3,6-DODA, synthesizing current knowledge on related compounds to build a predictive framework for researchers and environmental professionals.

Compound Profile: Perfluoro-3,6-dioxaoctane-1,8-dioic Acid (PF-3,6-DODA)

PF-3,6-DODA is a dicarboxylic acid, meaning it possesses two carboxylic acid functional groups (-COOH), one at each end of its perfluorinated carbon chain. The "dioxa" designation indicates the presence of two ether linkages (C-O-C) within the backbone. Its structure is:

HOOC-CF₂-O-CF₂-CF₂-O-CF₂-COOH

This structure places it in the class of perfluoroalkyl ether carboxylic acids (PFECAs), which were introduced as alternatives to legacy long-chain PFAS like perfluorooctanoic acid (PFOA).[4] Potential sources of PF-3,6-DODA and other PFECAs in the environment are primarily industrial. These include releases from manufacturing facilities where they are produced or used, and discharges from wastewater treatment plants that receive industrial effluent.[5][6][7]

Physicochemical Properties: The Foundation of Environmental Behavior

The environmental journey of any chemical is dictated by its intrinsic physicochemical properties. For PF-3,6-DODA, these properties suggest a compound that is highly water-soluble and mobile. While experimental data for this specific molecule are scarce, we can infer its properties from well-studied PFAS analogs.[8]

Causality Behind the Properties:

-

High Water Solubility: The presence of two polar carboxylic acid head groups makes the molecule significantly more hydrophilic than a comparable PFAS with a single head group. At typical environmental pH levels (6-8), both carboxylic acid groups will deprotonate, forming a dianion (⁻OOC-...-COO⁻), which drastically increases its affinity for water.

-

Negligible Vapor Pressure: Like most ionic PFAS, PF-3,6-DODA is essentially non-volatile. Its salt form at environmental pH precludes any significant partitioning into the gas phase.[9]

-

Low pKa: The strong electron-withdrawing effect of the fluorine atoms acidifies the carboxylic acid protons, resulting in low pKa values (typically < 3 for PFCAs). This ensures the compound exists almost exclusively in its anionic form in environmental media.

Table 1: Estimated Physicochemical Properties of PF-3,6-DODA

| Property | Estimated Value | Significance for Environmental Fate |

| Molecular Formula | C₆H₂F₈O₆ | |

| Molecular Weight | 346.05 g/mol [10] | Influences diffusion and transport rates. |

| Water Solubility | High (>1000 mg/L) | Promotes partitioning to water, leading to high mobility in aquatic systems.[9] |

| Vapor Pressure | Very Low / Negligible | Limits atmospheric transport in the gas phase; aerosol transport is the primary airborne pathway.[9] |

| pKa₁ / pKa₂ | < 3 | Exists as a dianion in most environmental waters, influencing sorption behavior.[11] |

| Organic Carbon-Water Partitioning Coefficient (Koc) | Low | Indicates limited sorption to organic matter in soil and sediment, enhancing mobility.[12] |

Environmental Persistence: The "Forever Chemical" Nature

The defining characteristic of all PFAS, including PF-3,6-DODA, is their extreme persistence.[1][2] This stability is a direct result of the carbon-fluorine (C-F) bond, which is one of the strongest single bonds in organic chemistry.

Mechanistic Stability: PF-3,6-DODA is highly resistant to common environmental degradation pathways:

-

Hydrolysis: The C-F and C-O ether bonds are shielded by the fluorine atoms, making them inaccessible to nucleophilic attack by water.

-

Photolysis: The compound does not absorb light in the solar spectrum, preventing direct photodegradation.

-

Microbial Degradation: The fluorine atoms create a sheath around the carbon backbone, sterically hindering the enzymatic machinery of microorganisms that would typically break down organic molecules.[13] While some polyfluorinated precursors can be biotransformed, perfluorinated substances like PF-3,6-DODA are considered terminally persistent.[5][13]

Advanced Remediation: The destruction of such persistent compounds requires significant energy input. Advanced Oxidation Processes (AOPs), particularly electrochemical oxidation, have shown promise in breaking the C-F bond and completely mineralizing PFAS.[14] This technology utilizes specialized electrodes to generate powerful radicals that can attack the molecule, often initiating degradation at the carboxyl end group.[14]

Environmental Transport and Mobility: A Journey Through Ecosystems

The high water solubility and low sorption potential of PF-3,6-DODA make it a highly mobile environmental contaminant. Its movement is primarily governed by the flow of water.

Mobility in Aquatic Environments

Once released into surface water, PF-3,6-DODA will readily dissolve and be transported by advection (the bulk movement of water) and dispersion.[12][15] Its negligible volatility means it will accumulate in the water column rather than partitioning to the atmosphere.[9] Oceans are considered the ultimate sink for water-soluble, persistent chemicals like PFAS, with ocean currents facilitating their long-range transport to even remote regions like the Arctic.[9][11]

Interaction with Soil and Sediment

The mobility of PF-3,6-DODA in the subsurface is a critical concern for groundwater contamination.

-

Sorption Mechanisms: For PFAS, sorption to soil and sediment is controlled by a combination of hydrophobic interactions (with the fluorinated tail) and electrostatic interactions (with the polar head group).[16]

-

The PF-3,6-DODA Case: With its two negatively charged carboxylate groups at environmental pH, PF-3,6-DODA will experience strong electrostatic repulsion from the predominantly negatively charged surfaces of soil minerals (clays) and organic matter. This repulsion is expected to override any minor hydrophobic interactions, leading to very low sorption and high mobility.[16] Consequently, PF-3,6-DODA is expected to readily leach from surface soils into groundwater following precipitation events.[12]

Atmospheric Transport

While direct volatilization is not a significant pathway, atmospheric transport can occur via aerosols.[15] PFAS can accumulate at the air-water interface, and processes like bubble bursting from waves can eject PFAS-laden aerosols into the atmosphere.[7] These aerosols can then be transported over long distances before being deposited back to earth through wet or dry deposition.[17]

Diagram: Environmental Fate and Transport Pathways of PF-3,6-DODA

The following diagram illustrates the primary pathways for PF-3,6-DODA movement and partitioning in the environment following its release.

Caption: Environmental pathways of PF-3,6-DODA.

Bioaccumulation and Trophic Transfer

Bioaccumulation refers to the buildup of a chemical in an organism from all sources (water, food, air), while biomagnification is the increasing concentration of a chemical at successively higher levels in a food chain.

The bioaccumulation potential of PF-3,6-DODA is not well-characterized. However, research on other PFECAs provides valuable insights. A study on various PFECAs in an estuarine food web found that compounds with six or more perfluorinated carbons could biomagnify (Trophic Magnification Factor > 1).[4] Given its structure, PF-3,6-DODA falls into this category, suggesting a potential for biomagnification. The presence of ether oxygens and dicarboxylic acid groups may alter protein binding and elimination kinetics compared to traditional PFCAs, making it a critical area for further research.

Analytical Methodologies: Detection in Environmental Matrices

The reliable detection and quantification of emerging PFAS like PF-3,6-DODA at environmentally relevant concentrations (parts-per-trillion) requires sophisticated analytical techniques.[18]

Core Technique: LC-MS/MS The gold standard for PFAS analysis is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[18][19]

-

Expertise in Causality: We choose liquid chromatography because PFAS are non-volatile and polar, making them ideal for separation in the liquid phase. Tandem mass spectrometry is essential for its high sensitivity and selectivity, allowing us to distinguish the target analyte from a complex environmental matrix and confirm its identity based on its specific mass-to-charge ratio and fragmentation pattern.

Protocol: Standard Operating Procedure for PFAS Analysis in Water

This protocol outlines a self-validating workflow for the analysis of PF-3,6-DODA in water samples.

-

Sample Collection & Preservation:

-

Collect water samples in high-density polyethylene (HDPE) or polypropylene containers. Causality: These materials are pre-tested to be free of PFAS, avoiding sample contamination.[20]

-

Preserve samples by cooling to <6 °C. For some methods, a preservative like Trizma® is added to buffer the sample and prevent potential precursor transformation.

-

-

Sample Preparation: Solid Phase Extraction (SPE):

-

Objective: To concentrate the analyte from a large water sample volume and remove interfering matrix components.

-

Pass a known volume of the water sample (e.g., 250 mL) through an SPE cartridge (e.g., weak anion exchange).

-

Causality: A weak anion exchange sorbent is chosen because it effectively retains anionic compounds like PF-3,6-DODA at a neutral pH while allowing neutral and cationic interferences to pass through.

-

Wash the cartridge with a mild solvent (e.g., water) to remove hydrophilic interferences.

-

Elute the PFAS from the cartridge using a small volume of a stronger, basic solvent (e.g., methanol with ammonium hydroxide).

-

Concentrate the eluate to a final volume (e.g., 1 mL).

-

-

Instrumental Analysis: LC-MS/MS:

-

Inject a small aliquot of the concentrated extract into the LC-MS/MS system.

-

Chromatographic Separation: Use a C18 analytical column with a gradient elution of mobile phases (e.g., water with ammonium acetate and methanol). Causality: The C18 column separates different PFAS based on their chain length and polarity, ensuring that PF-3,6-DODA is chromatographically resolved from other isomers or similar compounds.

-

Mass Spectrometric Detection: Operate the mass spectrometer in negative electrospray ionization (ESI-) mode. Causality: ESI- is the ideal ionization technique for acidic compounds that readily form negative ions in solution.

-

Monitor for specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode for quantification and confirmation.

-

-

Quality Control (A Self-Validating System):

-

Field Blanks: Analyze PFAS-free water taken into the field to check for contamination during sampling.[21]

-

Method Blanks: Analyze reagent water processed alongside samples to check for laboratory contamination.

-

Matrix Spikes: Spike a known amount of PF-3,6-DODA into a real sample to assess matrix effects (suppression or enhancement of the signal).

-

Isotope-Labeled Internal Standards: Add a known amount of a stable, isotope-labeled version of the analyte (e.g., ¹³C-PF-3,6-DODA) to every sample before extraction. Causality: The internal standard behaves identically to the native analyte throughout the preparation and analysis process. By measuring the ratio of the native analyte to the internal standard, we can accurately quantify the concentration, correcting for any losses during sample prep or variations in instrument response. This is the cornerstone of a robust, self-validating quantitative method.

-

Diagram: Experimental Workflow for PFAS Analysis in Water

Caption: A typical LC-MS/MS workflow for PFAS analysis.

Conclusion and Future Research

Perfluoro-3,6-dioxaoctane-1,8-dioic acid represents a class of emerging PFAS contaminants whose structural features—namely the ether linkages and dual carboxylic acid groups—suggest it is highly persistent, exceptionally mobile in aquatic and soil systems, and potentially capable of biomagnification. Its behavior is driven by high water solubility and electrostatic repulsion from soil surfaces.

Knowledge Gaps and Recommended Research:

-

Experimental Data: There is a critical need for experimentally determined physicochemical properties (solubility, pKa, Koc) for PF-3,6-DODA to validate predictive models.

-

Toxicology: The toxicological and bioaccumulation profiles of dicarboxylic ether-PFAS are largely unknown and require urgent investigation.

-

Trophic Transfer: Field studies in various food webs are needed to confirm the biomagnification potential of PF-3,6-DODA.

-

Analytical Standards: The availability of certified analytical standards, including isotope-labeled internal standards, is paramount for accurate environmental monitoring.

Understanding the environmental fate of PF-3,6-DODA is essential for developing effective risk assessment strategies, regulatory guidelines, and remediation technologies to manage this next generation of "forever chemicals."

References

-

Perfluoro-3,5,7,9,11-pentaoxadodecanoic acid | C7HF13O7 | CID 57358058 - PubChem. National Center for Biotechnology Information. Available at: [Link]

-

Modeling the global fate and transport of perfluorooctanoic acid (PFOA) and perfluorooctanoate (PFO) emitted from direct sources using a multispecies mass balance model. ResearchGate. Available at: [Link]

-

Sources, Fate and Transport of Perfluorocarboxylates. ACS Publications. Available at: [Link]

-

From persistence to progress: assessing per- and polyfluoroalkyl substances (PFAS) environmental impact and advances in photo-assisted fenton chemistry for remediation. Frontiers Media S.A. Available at: [Link]

-

Fate and Transport of Per- and Polyfluoroalkyl Substances (PFAS). Interstate Technology & Regulatory Council (ITRC). Available at: [Link]

-

Fate and Transport of Per- and Polyfluoroalkyl Substances (PFAS). Interstate Technology & Regulatory Council (ITRC). Available at: [Link]

-

5 Environmental Fate and Transport Processes. Interstate Technology & Regulatory Council (ITRC). Available at: [Link]

-

11 Sampling and Analytical Methods. Interstate Technology & Regulatory Council (ITRC). Available at: [Link]

-

2 Overview on PFAS analytical methods. Publications Office of the European Union. Available at: [Link]

-

PFAS Analytical Methods Development and Sampling Research. U.S. Environmental Protection Agency. Available at: [Link]

-

(PDF) From persistence to progress: assessing per- and polyfluoroalkyl substances (PFAS) environmental impact and advances in photo-assisted fenton chemistry for remediation. ResearchGate. Available at: [Link]

-

Environmental Fate and Transport for Per- and Polyfluoroalkyl Substances. North Carolina Coastal Federation. Available at: [Link]

-

Perfluorododecanoic acid | C11F23COOH | CID 67545 - PubChem. National Center for Biotechnology Information. Available at: [Link]

-

New Analysis Method Can Detect Forever Chemicals in Under Three Minutes. Technology Networks. Available at: [Link]

-

Per- and Polyfluoroalkyl Substances (PFAS): Reviewing Analytical Methods Data for Environmental Samples. U.S. Environmental Protection Agency. Available at: [Link]

-

4 Physical and Chemical Properties. Interstate Technology & Regulatory Council (ITRC). Available at: [Link]

-

Degradation of Perfluorooctanoic Acid in Water by A Continuous Flow Liquid-Phase Plasma Discharge Process. University of Idaho. Available at: [Link]

-

Poly- and perfluoroalkyl substances (PFAS): sources, pathways and environmental data - report. GOV.UK. Available at: [Link]

-

First Report on the Bioaccumulation and Trophic Transfer of Perfluoroalkyl Ether Carboxylic Acids in Estuarine Food Web. PubMed. Available at: [Link]

-

Perfluorooctadecanoic acid | C17F35COOH | CID 167547 - PubChem. National Center for Biotechnology Information. Available at: [Link]

-

Electrochemical degradation of per- and poly-fluoroalkyl substances in the presence of natural organic matter. National Center for Biotechnology Information. Available at: [Link]

-

A Review: Per- and Polyfluoroalkyl Substances—Biological Degradation. National Center for Biotechnology Information. Available at: [Link]

-

Contaminants of Emerging Concern Update on PFAS. Environmental Business Council of New England. Available at: [Link]

-

Per- and Polyfluoroalkyl Substances (PFAS) Occurrence and Contaminant Background Support Document for the Final PFAS National Primary Drinking Water Regulation. U.S. Environmental Protection Agency. Available at: [Link]

-

Perfluoro-3,6,9-trioxadecanoic acid | C7HF13O5 | CID 2778260 - PubChem. National Center for Biotechnology Information. Available at: [Link]

-

Mobility of Fluoride and Fluorocarbons in the Soil. ResearchGate. Available at: [Link]

-

2.6 PFAS Releases to the Environment. Interstate Technology & Regulatory Council (ITRC). Available at: [Link]

-

Review of Source and Transportation Pathways of Perfluorinated Compounds Through the Air. National Center for Biotechnology Information. Available at: [Link]

-

Perfluoro-3,6-dioxaoctanoic acid | C6HF11O4 | CID 11567168 - PubChem. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. Frontiers | From persistence to progress: assessing per- and polyfluoroalkyl substances (PFAS) environmental impact and advances in photo-assisted fenton chemistry for remediation [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. objects.lib.uidaho.edu [objects.lib.uidaho.edu]

- 4. First Report on the Bioaccumulation and Trophic Transfer of Perfluoroalkyl Ether Carboxylic Acids in Estuarine Food Web - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 6. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 7. Review of Source and Transportation Pathways of Perfluorinated Compounds Through the Air - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 9. chm.pops.int [chm.pops.int]

- 10. Perfluoro-3,6-dioxaoctanoic acid | C6HF11O4 | CID 11567168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 13. A Review: Per- and Polyfluoroalkyl Substances—Biological Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Electrochemical degradation of per- and poly-fluoroalkyl substances in the presence of natural organic matter - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 16. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

- 17. nccoast.org [nccoast.org]

- 18. New Analysis Method Can Detect Forever Chemicals in Under Three Minutes | Technology Networks [technologynetworks.com]

- 19. epa.gov [epa.gov]

- 20. epa.gov [epa.gov]

- 21. pfas-1.itrcweb.org [pfas-1.itrcweb.org]

A Technical Guide to the Thermal and Chemical Stability of Perfluoro-3,6-dioxaoctane-1,8-dioic Acid (C6O4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluoro-3,6-dioxaoctane-1,8-dioic acid, a member of the per- and polyfluoroalkyl substances (PFAS) family, is a dicarboxylic acid that has garnered significant interest in various industrial and research applications. Its unique molecular structure, characterized by a short carbon chain with ether linkages and terminal carboxylic acid functional groups, imparts a distinct set of physicochemical properties. As with all PFAS compounds, a thorough understanding of its thermal and chemical stability is paramount for safe handling, appropriate application, and environmental risk assessment. This guide provides a comprehensive overview of the stability profile of Perfluoro-3,6-dioxaoctane-1,8-dioic acid, supported by experimental methodologies and insights into its degradation pathways.

Thermal Stability Profile

The thermal stability of a compound dictates its behavior under elevated temperatures, a critical parameter for applications involving heat, such as polymerization reactions or high-temperature processing. The ether linkages within the fluorinated backbone of Perfluoro-3,6-dioxaoctane-1,8-dioic acid are known to influence its thermal degradation characteristics when compared to analogous perfluoroalkyl carboxylic acids (PFCAs).

General Decomposition Behavior of Perfluoroalkyl Ether Carboxylic Acids (PFECAs)

Research on the thermal decomposition of PFECAs, such as hexafluoropropylene oxide dimer acid (HFPO-DA), provides valuable insights into the expected behavior of Perfluoro-3,6-dioxaoctane-1,8-dioic acid. Studies have shown that the presence of ether bonds can make PFECAs more susceptible to thermal degradation compared to their PFCA counterparts with equivalent carbon chain lengths.[1] For instance, the thermal decomposition of HFPO-DA has been observed at temperatures as low as 150°C.[1] In general, the thermal destabilization of PFCAs on adsorbents like granular activated carbon (GAC) has been shown to initiate at temperatures as low as 200°C.[2]

Thermogravimetric Analysis (TGA) Data

| Compound Class | Example Compound | Decomposition Onset Temperature (°C) | Key Observations |

| PFCA | Perfluorooctanoic acid (PFOA) | ~200 (on GAC) | Decomposition is influenced by the presence of adsorbents.[2][3] |

| PFSA | Perfluorooctanesulfonic acid (PFOS) | ≥450 | Generally more thermally stable than PFCAs.[4] |

| PFECA | Hexafluoropropylene oxide dimer acid (HFPO-DA) | ~150 | Ether linkage may lower thermal stability compared to PFCAs.[1] |

Experimental Protocol: Thermogravimetric Analysis (TGA)

The following protocol outlines a standardized procedure for determining the thermal stability of Perfluoro-3,6-dioxaoctane-1,8-dioic acid using TGA.